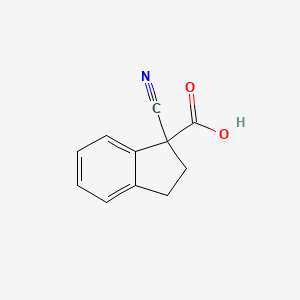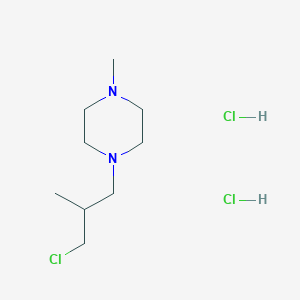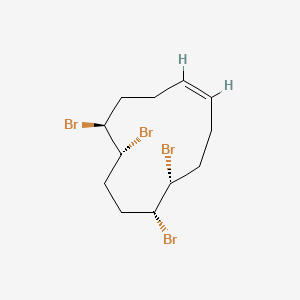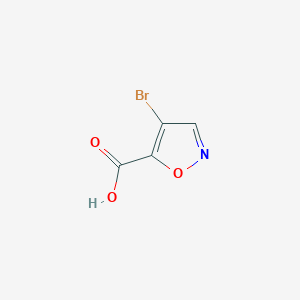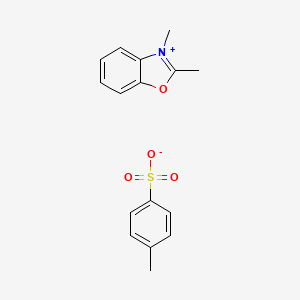
Chlorphéniramine-d6 maléate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorpheniramine-d6 (maleate) is a deuterated form of chlorpheniramine maleate, which is an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold. The deuterated form is often used as an internal standard in mass spectrometry for the quantification of chlorpheniramine due to its similar chemical properties but distinct mass .
Applications De Recherche Scientifique
Chlorpheniramine-d6 (maleate) is widely used in scientific research, particularly in:
Mécanisme D'action
Chlorpheniramine-d6 (maleate) exerts its effects by binding to the histamine H1 receptor, blocking the action of endogenous histamine. This leads to temporary relief of symptoms associated with allergies, such as itching, sneezing, and runny nose . The molecular targets include the histamine H1 receptors in the gastrointestinal tract, blood vessels, and respiratory tract .
Safety and Hazards
Orientations Futures
Chlorpheniramine Maleate is not expected to harm an unborn baby . However, it should not be used without a doctor’s advice if you are pregnant . It can decrease sweating and you may be more prone to heat stroke . Taking Chlorpheniramine Maleate with other drugs that make you sleepy or slow your breathing can worsen these effects .
Analyse Biochimique
Biochemical Properties
Chlorpheniramine-d6 Maleate Salt interacts with histamine H1 receptors . Histamine is a biochemical substance that causes inflammation and allergic reactions. By binding to these receptors, Chlorpheniramine-d6 Maleate Salt blocks the action of histamine, providing relief from allergic symptoms .
Cellular Effects
Chlorpheniramine-d6 Maleate Salt, by virtue of its antihistaminic properties, can influence various cellular processes. It can affect cell signaling pathways related to histamine. For instance, it can inhibit the histamine-induced spasms in isolated guinea pig ileum . It also protects against intravenous histamine-induced death in guinea pigs .
Molecular Mechanism
The molecular mechanism of action of Chlorpheniramine-d6 Maleate Salt involves its binding to the histamine H1 receptor . This blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine .
Temporal Effects in Laboratory Settings
The effects of Chlorpheniramine-d6 Maleate Salt can change over time in laboratory settings. For instance, in a study, it was shown that a single oral administration of Chlorpheniramine protected 50% of the guinea pigs in a test for antihistaminic activity .
Dosage Effects in Animal Models
The effects of Chlorpheniramine-d6 Maleate Salt can vary with different dosages in animal models. For instance, in dogs, Chlorpheniramine causes drowsiness and can be used as a mild tranquilizer . At doses higher than the recommended dose, human patients complain of dry mouth and experience difficulty with urination .
Metabolic Pathways
Chlorpheniramine-d6 Maleate Salt is involved in metabolic pathways that involve the enzyme CYP 2D6 . N-Dealkylation is a major metabolic pathway and didesmethylchlorpheniramine is the major metabolite in urine of dog and rats .
Transport and Distribution
Chlorpheniramine-d6 Maleate Salt is transported and distributed within cells and tissues. After intravenous dosing, the drug was eliminated rapidly in the equine, swine, ovine, and canine species . The mean distribution phase half-life was 12.5 min, and the mean apparent volume of distribution, V dβ, was 525% of the body weight in four dogs with normal hematocrits .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with histamine H1 receptors, which are located on the cell surface .
Méthodes De Préparation
The preparation of chlorpheniramine-d6 (maleate) involves several synthetic steps. One method includes reacting chlorobenzonitrile with 2-halopyridine under the action of sodium amide to obtain a crude product of 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile. This crude product is then reacted with the ethyl acetate solution of hydrogen chloride to obtain 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile hydrochloride precipitate . Another method involves using p-chlorobenzonitrile and 2-bromopyridine as raw materials, generating an intermediate under the action of sodium amide, followed by further reactions to obtain chlorpheniramine maleate .
Analyse Des Réactions Chimiques
Chlorpheniramine-d6 (maleate) undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include sodium amide and hydrogen chloride, leading to the formation of intermediates and final products.
Oxidation and Reduction Reactions: These reactions are less common for this compound but can be performed under specific conditions.
Major Products: The primary product is chlorpheniramine maleate, with intermediates such as 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile.
Comparaison Avec Des Composés Similaires
Chlorpheniramine-d6 (maleate) is compared with other similar compounds such as:
Chlorpheniramine: The non-deuterated form used for similar purposes but without the distinct mass for mass spectrometry.
Dexchlorpheniramine: The predominant active isomer of chlorpheniramine, approximately twice as active.
Cetirizine: Another antihistamine used for similar allergic conditions but with different pharmacokinetic properties.
Chlorpheniramine-d6 (maleate) is unique due to its deuterated form, making it particularly useful as an internal standard in analytical applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Chlorpheniramine-d6 Maleate Salt can be achieved through the reaction of Chlorpheniramine-d6 with Maleic acid in the presence of a suitable solvent.", "Starting Materials": [ "Chlorpheniramine-d6", "Maleic acid", "Suitable solvent (e.g. ethanol, methanol, water)" ], "Reaction": [ "Dissolve Chlorpheniramine-d6 in a suitable solvent", "Add Maleic acid to the solution and stir until the acid is dissolved", "Heat the solution to reflux for several hours", "Cool the solution to room temperature and filter the precipitated Chlorpheniramine-d6 Maleate Salt", "Wash the precipitate with a suitable solvent to remove any impurities", "Dry the Chlorpheniramine-d6 Maleate Salt under vacuum to obtain the final product" ] } | |
Numéro CAS |
1219806-45-7 |
Formule moléculaire |
C20H23ClN2O4 |
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |
Clé InChI |
DBAKFASWICGISY-QPEHKQNOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
SMILES |
C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O |
SMILES canonique |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate](/img/structure/B1142580.png)
